Chiral Identity vs. Racemic Mixture: (S)-Enantiomer (CAS 1638784-42-5) vs. Racemic 2,2-Difluorocyclohexanamine (CAS 921753-37-9)
The (S)-enantiomer (CAS 1638784-42-5) and the racemic mixture (CAS 921753-37-9) represent two distinct chemical entities with different procurement and application profiles . The (S)-enantiomer is a single stereoisomer with a defined three-dimensional structure, whereas the racemate is an equimolar mixture of (R)- and (S)-enantiomers . In biological systems, these two forms are often recognized as different molecules, leading to divergent pharmacological activities or metabolic fates [1].
| Evidence Dimension | Stereochemical Purity |
|---|---|
| Target Compound Data | Single (S)-enantiomer, >98% purity |
| Comparator Or Baseline | Racemic mixture (CAS 921753-37-9), 50:50 mixture of enantiomers |
| Quantified Difference | 100% enantiomeric excess (e.e.) for the target compound vs. 0% e.e. for the racemate |
| Conditions | Vendor specification (Leyan, Chemenu) |
Why This Matters
Procurement of the single enantiomer is essential for medicinal chemistry programs targeting chiral biological receptors, ensuring that observed activity is due to the specific stereoisomer rather than an undefined mixture, thereby preventing confounding SAR results.
- [1] U.S. Food and Drug Administration. FDA's policy statement for the development of new stereoisomeric drugs. View Source
